molecular formula C21H22Cl2FN5O B610752 (S)-crizotinib CAS No. 1374356-45-2

(S)-crizotinib

カタログ番号: B610752
CAS番号: 1374356-45-2
分子量: 450.3 g/mol
InChIキー: KTEIFNKAUNYNJU-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ent-crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that is the (S)-enantiomer of crizotinib. It is an enantiomer of a crizotinib.

生物活性

(S)-Crizotinib is a stereoisomer of crizotinib, a small-molecule tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) characterized by anaplastic lymphoma kinase (ALK) gene rearrangements. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

This compound exhibits several mechanisms that contribute to its anticancer activity:

  • Inhibition of ALK and ROS1 Kinases : this compound selectively inhibits ALK and ROS1, which are critical drivers in certain cancers. This inhibition leads to decreased tumor cell proliferation and survival .
  • Induction of Apoptosis : Research indicates that this compound induces apoptosis through multiple pathways, including endoplasmic reticulum (ER) stress and DNA damage response mechanisms. This multifaceted approach enhances its effectiveness against resistant cancer cells .
  • Allosteric Modulation : Beyond competitive inhibition, this compound acts as an allosteric inhibitor, which may provide advantages in overcoming resistance mechanisms associated with traditional ATP-competitive inhibitors .

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of this compound, particularly in patients with ALK-positive NSCLC:

  • Phase I Trials : In early trials, this compound showed an overall response rate of 61% among evaluable patients. The median time to response was approximately eight weeks, indicating rapid therapeutic effects .
  • Progression-Free Survival (PFS) : In comparison to standard chemotherapy, this compound significantly increased PFS. The PROFILE 1007 trial indicated median PFS of 7.7 months for crizotinib versus 3.0 months for chemotherapy .
  • Survival Outcomes : A study focused on advanced ALK-positive NSCLC patients revealed improved overall survival rates with crizotinib treatment compared to controls not receiving the drug. Specifically, the one-year survival rate was 70% for crizotinib-treated patients versus 44% for controls .

Comparative Studies

Several studies have compared the efficacy of this compound against other treatments:

StudyTreatment ComparisonPFS (months)Overall Survival Rate
PROFILE 1007Crizotinib vs. Docetaxel7.7 vs. 3.0Not significantly different
PROFILE 1014Crizotinib vs. Pemetrexed + CisplatinSignificant improvement in PFSNot reported
Envonalkib vs. CrizotinibEnvonalkib showed superior PFS24.87 vs. 11.60Similar overall survival rates

Case Studies

A notable case study highlighted the effectiveness of this compound in a patient with advanced ovarian cancer harboring a ROS1 rearrangement. The patient exhibited significant tumor reduction following treatment, underscoring the potential application of this compound beyond lung cancer .

科学的研究の応用

Key Mechanisms:

  • MTH1 Inhibition : Selectively targets MTH1, leading to increased DNA single-strand breaks and activation of DNA repair mechanisms .
  • Oxidative Stress Induction : Triggers oxidative DNA damage, contributing to apoptosis in cancer cells .
  • Akt Signaling Modulation : Alters pro-survival Akt signaling pathways, enhancing anti-cancer effects when combined with Akt inhibitors .

Lung Cancer

This compound has shown promise in treating ALK-positive non-small cell lung cancer (NSCLC). In a notable case study, a patient with ALK-rearranged stage 3B lung adenocarcinoma maintained a complete response for over six years on crizotinib treatment . The drug's ability to target specific genetic alterations in tumors makes it a valuable option for personalized cancer therapy.

Gastric Cancer

Recent studies have demonstrated that this compound effectively reduces gastric cancer cell viability through mechanisms involving oxidative DNA damage. The compound has been shown to induce growth arrest and apoptosis in gastric cancer cells, suggesting its potential as a therapeutic agent in this context . The combination of this compound with Akt inhibitors may enhance its efficacy against resistant gastric cancer cells.

Ferroptosis Regulation

Interestingly, both enantiomers of crizotinib have been identified as potent inhibitors of ferroptosis—a form of regulated cell death associated with various diseases. This finding opens new avenues for repurposing this compound in treating conditions linked to ferroptosis dysregulation .

Table: Summary of Case Studies Involving this compound

Patient Profile Cancer Type Treatment Duration Response Notes
49-year-old femaleALK-positive NSCLC>6 yearsComplete responseFirst reported long-term response for stage 3B lung adenocarcinoma
Various patientsGastric CancerVariesSignificant reduction in tumor growthCombination therapy with Akt inhibitors suggested
71-year-old femaleROS1-positive NSCLCNot specifiedSalvage surgery after crizotinib treatmentDemonstrated potential for surgical intervention post-treatment

特性

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does (S)-Crizotinib exert its anticancer effects?

A1: this compound acts by inhibiting MTH1 [, , , , , ], an enzyme responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP. These oxidized nucleotides, if incorporated into DNA during replication, can lead to mutations and genomic instability. By inhibiting MTH1, this compound allows these oxidized nucleotides to accumulate in cancer cells, ultimately leading to DNA damage and cell death.

Q2: What makes this compound more potent than its (R)-enantiomer against MTH1?

A2: Studies employing molecular dynamics simulations and binding free energy calculations have revealed that this compound exhibits greater binding affinity to the MTH1 active site compared to (R)-Crizotinib [, ]. This difference in binding affinity arises from specific interactions with amino acid residues within the binding pocket, influencing the overall stability of the drug-target complex. Notably, this compound forms a crucial hydrogen bond interaction with loop 1 and loop 3 of the MTH1 protein, further stabilizing its binding and enhancing its inhibitory activity [].

Q3: Does hypoxia influence the efficacy of this compound?

A4: Interestingly, hypoxia, a common characteristic of the tumor microenvironment, appears to have a differential impact on the efficacy of this compound compared to other MTH1 inhibitors []. While some studies suggest hypoxia might enhance the sensitivity of cancer cells to MTH1 inhibition, further research is needed to fully elucidate the interplay between hypoxia and this compound activity in different tumor models.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22ClFN4O, and its molecular weight is 396.88 g/mol.

Q5: Has this compound's structure been confirmed through spectroscopic data?

A5: While the provided research abstracts don't specify spectroscopic data, it's standard practice in pharmaceutical research to characterize compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques would confirm the structure and purity of this compound.

Q6: What evidence supports the anticancer activity of this compound in laboratory settings?

A8: In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including osteosarcoma, gastric cancer, and non-small cell lung cancer cells [, , ]. These studies often employ cell viability assays and analyses of cell cycle progression and apoptosis to evaluate the compound's anticancer effects.

Q7: Has the efficacy of this compound been evaluated in animal models of cancer?

A9: Yes, research utilizing animal models has shown promising results. In a study involving rat models of pulmonary arterial hypertension (PAH), which exhibits some similarities to cancer in terms of excessive cell proliferation, treatment with this compound led to a decrease in pulmonary vascular remodeling and improvement in hemodynamics and cardiac function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。